2-Hydroxyethyl carbamate
Overview
Description
2-Hydroxyethyl carbamate is a chemical compound that has garnered attention for its potential in various synthetic applications, particularly due to its relevance in green chemistry and as a building block for polymers and other complex molecules. Its synthesis and functionalization have been explored to enhance its utility in more environmentally friendly and efficient chemical processes.
Synthesis Analysis
The synthesis of hydroxy carbamates, including 2-Hydroxyethyl carbamate, has been effectively achieved using CO2, epoxides, and amines catalyzed by Au/Fe2O3 catalysts, demonstrating high yields and the potential for catalyst reuse without deactivation (Shang et al., 2016). Another method involves solvent-free conditions using HClO4–SiO2 as a reagent, highlighting an operationally simple, efficient, and environmentally benign approach (Modarresi-Alam et al., 2007).
Molecular Structure Analysis
The molecular structure of 2-Hydroxyethyl carbamate facilitates its diverse reactivity and utility in synthesis. Its structure allows for nucleophilic addition reactions, forming stable carbamate groups essential for further chemical transformations.
Chemical Reactions and Properties
2-Hydroxyethyl carbamate undergoes various chemical reactions, including polymerization and interaction with carbon dioxide, to form cyclic carbamates. These reactions are catalyzed under mild conditions, showcasing the compound's versatility (Niemi et al., 2018). The compound's ability to form stable carbamate groups is a key aspect of its reactivity.
Scientific Research Applications
Drug Design and Medicinal Chemistry : The carbamate group, which includes 2-Hydroxyethyl carbamate, is a key structural motif in many approved drugs and prodrugs. It is increasingly used in medicinal chemistry, with carbamates specifically designed for drug-target interactions through their carbamate moiety (Ghosh & Brindisi, 2015).
Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas : Carbon dioxide can be utilized as a carbonylating agent in the synthesis of these compounds. The transient carbamate anion generated from primary or secondary amine groups can be activated with various agents, leading to the formation of these compounds in good yields (Paz et al., 2010).
Carcinogenicity Studies : Ethyl carbamate (urethane), a frequent contaminant in fermented foods and beverages, has been assessed for its carcinogenicity, indicating the importance of understanding the toxicological properties of carbamate compounds (Baan et al., 2007).
Antineoplastic Activity and Chemical Properties : Bis(carbamate) derivatives, including those related to 2-Hydroxyethyl carbamate, have been evaluated for their antineoplastic activity against various cancer models, highlighting their potential in cancer treatment (Anderson et al., 1989).
Alzheimer's Disease Treatment : Carbamate derivatives have been synthesized for potential treatment of Alzheimer's disease. These compounds combine inhibitory activities of acetylcholine esterase (AChE) and monoamine oxidase (MAO), important targets in Alzheimer's disease therapy (Sterling et al., 2002).
Transformation into Ethylene Carbonate : Studies on the transformation of 2-Hydroxyethyl carbamate into ethylene carbonate provide insights into the chemical mechanisms and potential industrial applications of this process (Samuilov et al., 2015).
Microbial Degradation and Biochemical Mechanisms : Understanding the microbial degradation of carbamates, including 2-Hydroxyethyl carbamate, is important for addressing their environmental impact. This research offers insights into the metabolic pathways and genetic basis of this degradation process (Mishra et al., 2021).
Safety And Hazards
When handling 2-Hydroxyethyl carbamate, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .
properties
IUPAC Name |
2-hydroxyethyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-3(6)7-2-1-5/h5H,1-2H2,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDQXGUEVVTAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883487 | |
Record name | 1,2-Ethanediol, 1-carbamate | |
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Molecular Weight |
105.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid or pale yellow liquid; Deliquescent; May solidify below 30 deg C; mp = 43 deg C; [HSDB] | |
Record name | Hydroxyethyl carbamate | |
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Boiling Point |
130-135 °C | |
Record name | HYDROXYETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
370 °F | |
Record name | HYDROXYETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in acetone and alcohol; insoluble in benzene and chloroform, Miscible with water | |
Record name | HYDROXYETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2852 g/cc at 20 °C | |
Record name | HYDROXYETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.55 [mmHg], 2.55 mm Hg at 25 °C /Estimated/ | |
Record name | Hydroxyethyl carbamate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | HYDROXYETHYL CARBAMATE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In the present study, /hydroxyethyl carbamate/ HEC was synthesized by reacting ethylene carbonate with ammonia and was characterized. A single dose of HEC or /ethyl carbamate/ EC in saline was injected i.p. into adult male strain A mice, which were maintained for 16 weeks. HEC doses of 1.12, 4.6 and 11.2 mmol/kg induced 0.16, 0.32 and 0.32 lung adenomas/mouse, respectively. The 28% tumor incidence for the two highest doses was significantly (P < 0.05) greater than that in controls injected with saline alone. The number of tumors/mouse with 4.6 mmol HEC/kg was one-fortieth of that for an equimolar dose of EC. The weak activity of HEC supports the view that HEC is not a proximal carcinogenic metabolite of EC, i.e. that vinyl carbamate is produced directly from EC., The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/ | |
Record name | HYDROXYETHYL CARBAMATE | |
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Product Name |
2-Hydroxyethyl carbamate | |
Color/Form |
Crystalline solid, Clear, pale yellow, slightly viscous liquid ... may solidify at temperatures below 30 °C | |
CAS RN |
5395-01-7 | |
Record name | Hydroxyethyl carbamate | |
Source | CAS Common Chemistry | |
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Record name | Hydroxyethyl carbamate | |
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Record name | 2-Hydroxyethyl carbamate | |
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Record name | 1,2-Ethanediol, 1-carbamate | |
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Record name | 1,2-Ethanediol, 1-carbamate | |
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Record name | 2-hydroxyethyl carbamate | |
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Record name | 2-HYDROXYETHYL CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | HYDROXYETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Melting Point |
43 °C | |
Record name | HYDROXYETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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